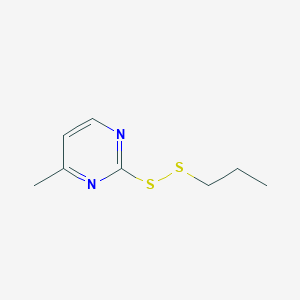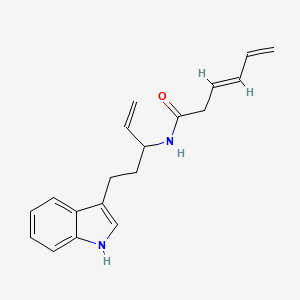![molecular formula C28H18O20 B13099333 4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 103425-52-1](/img/structure/B13099333.png)
4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid is a complex organic compound characterized by multiple hydroxyl and carboxyl groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds under mild conditions . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the coupling of aryl halides with aryl boronic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. Its carboxyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl: Known for its use in the preparation of helical silica nanotubes and nanoribbons.
Biphenyl-4-carboxylic acid: A simpler biphenyl derivative with fewer functional groups.
Uniqueness
4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid stands out due to its multiple hydroxyl and carboxyl groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
103425-52-1 |
|---|---|
Fórmula molecular |
C28H18O20 |
Peso molecular |
674.4 g/mol |
Nombre IUPAC |
2-[5-carboxy-4-[6-carboxy-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-2,3-dihydroxyphenyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C28H18O20/c29-9-1-7(27(43)44)23(21(37)15(9)31)47-11-3-5(25(39)40)13(19(35)17(11)33)14-6(26(41)42)4-12(18(34)20(14)36)48-24-8(28(45)46)2-10(30)16(32)22(24)38/h1-4,29-38H,(H,39,40)(H,41,42)(H,43,44)(H,45,46) |
Clave InChI |
QQRBXNLYLQHNNR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1O)O)O)OC2=C(C(=C(C(=C2)C(=O)O)C3=C(C(=C(C=C3C(=O)O)OC4=C(C(=C(C=C4C(=O)O)O)O)O)O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


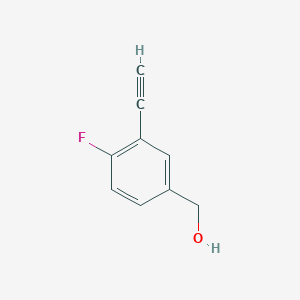
![3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)
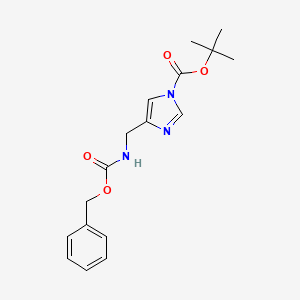

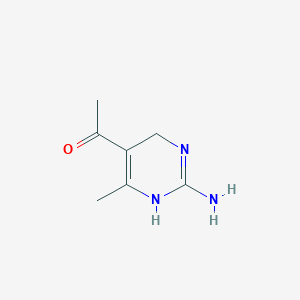
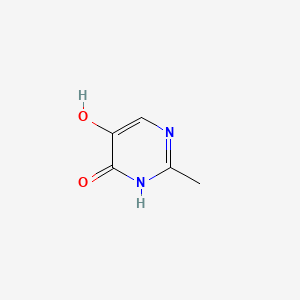
![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)

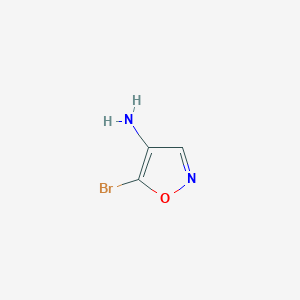
![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)
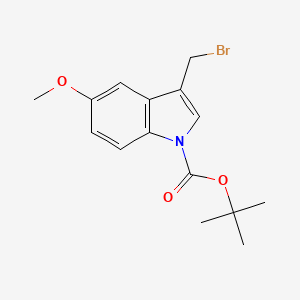
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13099329.png)
